Disodium 2-aminopentanedioate, also known as disodium glutamate or disodium 2-aminopentanedioate, is a sodium salt of the amino acid glutamic acid. This compound is notable for its role as a flavor enhancer and is commonly found in various food products. It is classified under the category of food additives, specifically as a flavoring agent, and is recognized for its ability to enhance umami taste in foods.
Disodium 2-aminopentanedioate is derived from glutamic acid, which can be obtained through fermentation processes using specific bacteria or via chemical synthesis. It is widely used in the food industry and can also be found in pharmaceuticals and nutritional supplements.
Disodium 2-aminopentanedioate can be synthesized through several methods:
The fermentation process typically involves:
The chemical synthesis process requires precise control of reaction conditions, including temperature and pH, to ensure complete conversion to the desired product.
Disodium 2-aminopentanedioate has a unique molecular structure characterized by:
This structure indicates the presence of two carboxyl groups and one amino group, contributing to its functionality as a flavor enhancer.
Disodium 2-aminopentanedioate participates in various chemical reactions:
The hydrolysis reaction can be represented as follows:
This reaction illustrates the reversible nature of disodium 2-aminopentanedioate in solution.
The mechanism of action of disodium 2-aminopentanedioate as a flavor enhancer involves:
Studies suggest that disodium 2-aminopentanedioate can significantly increase the perception of umami in foods when used at concentrations as low as 0.1%.
Relevant data indicate that disodium 2-aminopentanedioate maintains its properties over a wide range of environmental conditions, making it suitable for various applications.
Disodium 2-aminopentanedioate has several scientific uses, including:
Disodium 2-aminopentanedioate is synthesized through the condensation of natural fatty acids (typically coconut or palm kernel oil derivatives) with glutamate salts, yielding an amino acid-based surfactant. Its production leverages fermentation processes similar to MSG, where carbohydrates from sugar beets or molasses are metabolized by Corynebacterium species, followed by neutralization with sodium compounds [1] [3] [7]. This results in a colorless to pale yellow liquid (or crystalline solid) with the molecular formula (C5H8NNaO_4) and a molar mass of 191.093 g/mol [6] [8].
Physicochemical Properties:
Table 1: Physicochemical Properties of Disodium 2-Aminopentanedioate
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₅H₈NNaO₄ | - |
Boiling Point | 229.81°C | At 101,325 Pa |
Water Solubility | 87.8 g/L | 37°C |
Density | 0.39 g/cm³ | 20°C |
pH (5% aqueous solution) | 6.7–7.2 | 25°C |
LogP | 0.224 | 37°C |
Functional Applications in Surfactant Science:As a vegetable-based surfactant, it exhibits mild cleansing properties, making it suitable for sensitive skin formulations. Its mechanism involves reducing surface tension through amphiphilic interactions—the hydrophobic alkyl chain (from coconut/palm oil) and hydrophilic carboxylate groups enable emulsification and foam stabilization. Key applications include:
Compared to traditional surfactants like sodium lauryl sulfate, disodium 2-aminopentanedioate offers superior biocompatibility. Its amino acid backbone allows for enzymatic degradation, aligning with green chemistry principles [1] [3].
Table 2: Surfactant Performance Comparison
Parameter | Disodium 2-Aminopentanedioate | Sodium Lauryl Sulfate (SLS) |
---|---|---|
Foam Stability | High (slow collapse) | Moderate |
Skin Irritation Potential | Low | High |
Biodegradability | High | Moderate |
Source | Plant-based (coconut/gluamic acid) | Petrochemical |
Disodium 2-aminopentanedioate is integral to umami taste science—the fifth basic taste first identified by Kikunae Ikeda in 1908. As a glutamate salt, it activates umami taste receptors (heterodimers T1R1/T1R3), triggering savory perception distinct from sweet, salty, sour, or bitter [2] [7] [10].
Umami Synergism and Receptor Mechanisms:Glutamate alone elicits weak umami taste, but its potency amplifies 8-fold in humans when combined with 5′-ribonucleotides like inosinate (IMP) or guanylate (GMP) [2] [10]. This synergism occurs because:
Natural Occurrence and Flavor Enhancement:Naturally occurring glutamate and its salts are abundant in foods like kombu seaweed (1,200–3,400 mg/100 g), Parmesan cheese (300–1,680 mg/100 g), and tomatoes (150–250 mg/100 g) [2] [7]. Industrial applications leverage disodium 2-aminopentanedioate as a flavor enhancer in:
Table 3: Umami Compounds in Natural Foods
Food Source | Glutamate (mg/100 g) | 5′-Inosinate/GMP (mg/100 g) |
---|---|---|
Kombu Seaweed | 1,200–3,400 | 0 |
Dried Shiitake | 150 | 150 (GMP) |
Parmesan Cheese | 300–1,680 | 0 |
Dried Bonito | 0 | 470–800 (IMP) |
Tomato | 150–250 | 0 |
Analytical and Industrial Production:Industrial synthesis employs bacterial fermentation:
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